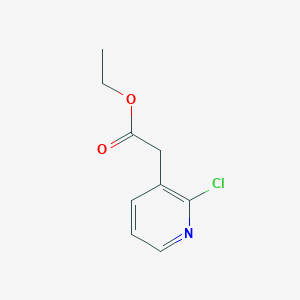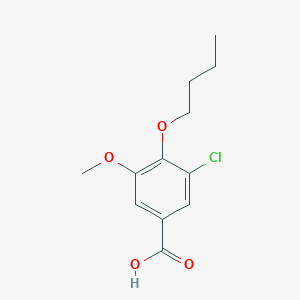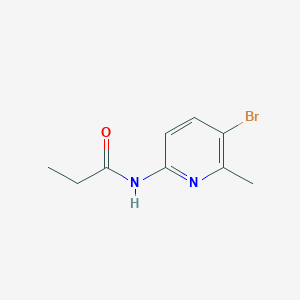![molecular formula C11H17N3O2S B185401 4-[(4-Metil-1-piperazinil)sulfonil]anilina CAS No. 21623-68-7](/img/structure/B185401.png)
4-[(4-Metil-1-piperazinil)sulfonil]anilina
Descripción general
Descripción
4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
En el campo de la medicina, este compuesto se explora por su posible papel en el desarrollo de fármacos. Sus características estructurales, particularmente los grupos sulfonil y piperazinil, lo convierten en un candidato para la creación de nuevos farmacóforos. Estos farmacóforos se pueden utilizar para diseñar moléculas con interacciones específicas con objetivos biológicos, lo que podría conducir a nuevos agentes terapéuticos .
Agricultura
Como intermedio orgánico, 4-[(4-Metil-1-piperazinil)sulfonil]anilina puede utilizarse en la síntesis de agroquímicos. Sus derivados podrían servir como precursores para compuestos con propiedades pesticidas o herbicidas, contribuyendo al desarrollo de nuevos productos agrícolas .
Ciencia de Materiales
Los derivados de este compuesto podrían ser valiosos en la ciencia de materiales, particularmente en la síntesis de nuevos polímeros o revestimientos. La presencia de grupos funcionales reactivos permite el entrecruzamiento, que se puede explotar para crear materiales con propiedades deseables como una mayor durabilidad o características ópticas específicas .
Ciencia Ambiental
En la ciencia ambiental, los investigadores podrían investigar el uso de This compound en la eliminación o degradación de contaminantes. Su estructura química podría modificarse para interactuar con contaminantes específicos, ayudando en los esfuerzos de limpieza ambiental .
Química Analítica
Este compuesto puede ser un componente en el desarrollo de reactivos analíticos. Debido a su potencial para formar complejos estables con varios metales o compuestos orgánicos, podría utilizarse en ensayos o sensores para detectar la presencia de analitos específicos en mezclas complejas .
Bioquímica
En bioquímica, This compound podría utilizarse como bloque de construcción para sintetizar sondas o marcadores. Estos podrían utilizarse para rastrear procesos biológicos o para visualizar la ubicación y la función de biomoléculas dentro de las células .
Farmacología
Farmacológicamente, el compuesto podría investigarse por su interacción con varias enzimas o receptores. Comprender estas interacciones puede proporcionar información sobre el mecanismo de acción de posibles fármacos y ayudar en el diseño de agentes terapéuticos más efectivos .
Procesos Industriales
Por último, en los procesos industriales, los derivados de este compuesto podrían utilizarse como catalizadores o potenciadores de procesos. Su capacidad para facilitar o acelerar las reacciones químicas los hace valiosos en los procesos de fabricación, lo que podría mejorar la eficiencia y reducir los costes .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKKOBZSGMPECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340773 | |
| Record name | 4-(4-Methylpiperazine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21623-68-7 | |
| Record name | 4-(4-Methylpiperazine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21623-68-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
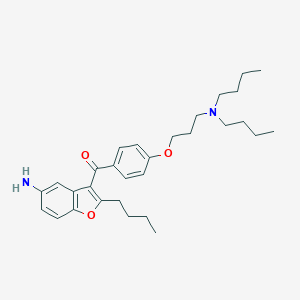
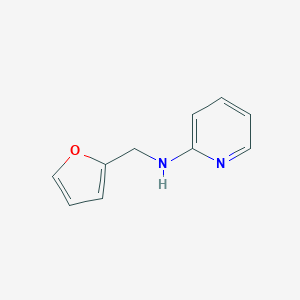
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
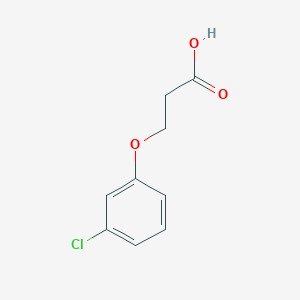
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)
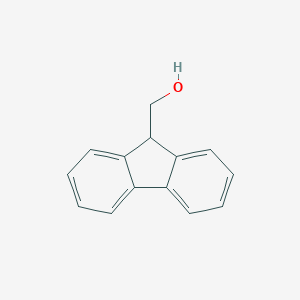

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

